molecular formula C17H19N5O3 B11489398 N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11489398
M. Wt: 341.4 g/mol
InChI Key: NCPZPCWPTHRHBI-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrazole structure, followed by the introduction of the nitro group and subsequent functionalization to attach the butanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The nitro group and the pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)butanamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro group and the pyrazole ring, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C17H19N5O3/c1-12-17(22(24)25)13(2)21(20-12)11-3-4-16(23)19-15-7-5-14(6-8-15)9-10-18/h5-8H,3-4,9,11H2,1-2H3,(H,19,23)

InChI Key

NCPZPCWPTHRHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)CC#N)C)[N+](=O)[O-]

Origin of Product

United States

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